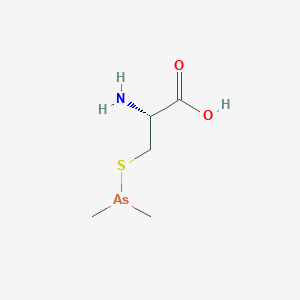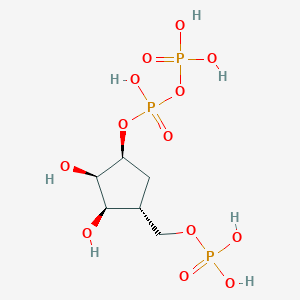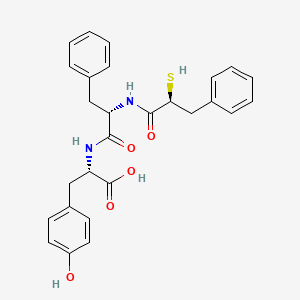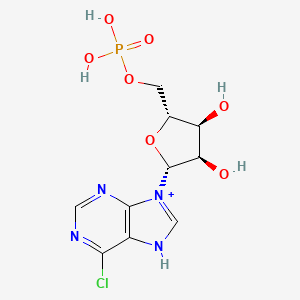
2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O6-Disulfo-Glucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of two sulfate groups attached to the nitrogen and the sixth carbon of the glucosamine molecule. . N,O6-Disulfo-Glucosamine is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O6-Disulfo-Glucosamine typically involves the sulfation of glucosamine. One common method includes the use of sulfotransferases, enzymes that catalyze the transfer of sulfate groups from donor molecules like 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine molecule . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper attachment of sulfate groups.
Industrial Production Methods: Industrial production of N,O6-Disulfo-Glucosamine can be achieved through biotechnological processes involving microbial fermentation. Engineered microorganisms, such as certain strains of Escherichia coli, can be used to produce glucosamine, which is then chemically or enzymatically sulfated to obtain the desired compound . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N,O6-Disulfo-Glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of glucosamine, which can have different biological activities and applications .
Scientific Research Applications
N,O6-Disulfo-Glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfated carbohydrates.
Industry: It is used in the production of biocompatible materials and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N,O6-Disulfo-Glucosamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to proteins such as fibroblast growth factors and heparan sulfate glucosamine 3-O-sulfotransferase.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and inflammation.
Comparison with Similar Compounds
N-Sulfoglucosamine: Similar to N,O6-Disulfo-Glucosamine but with only one sulfate group attached to the nitrogen.
O6-Sulfoglucosamine: Contains a sulfate group only at the sixth carbon position.
N,O3-Disulfo-Glucosamine: Another disulfated derivative with sulfate groups at the nitrogen and third carbon positions.
Uniqueness: N,O6-Disulfo-Glucosamine is unique due to its specific sulfation pattern, which imparts distinct biological properties and interactions. The presence of two sulfate groups enhances its binding affinity to certain proteins and its potential therapeutic applications .
Properties
Molecular Formula |
C6H13NO11S2 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(sulfooxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO11S2/c8-4-2(1-17-20(14,15)16)18-6(10)3(5(4)9)7-19(11,12)13/h2-10H,1H2,(H,11,12,13)(H,14,15,16)/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
DQTRACMFIGDHSN-UKFBFLRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
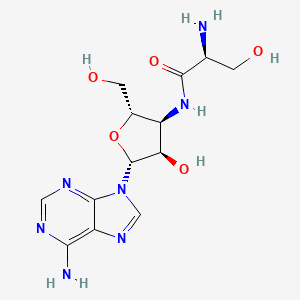
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
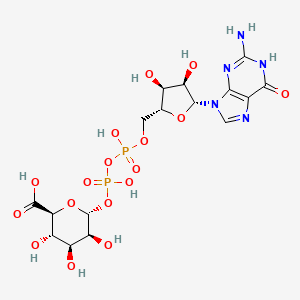

![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
